4-({[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzamide
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Overview
Description
4-({[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzamide is a complex organic compound that features a triazole ring, a cyclohexyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via alkylation reactions.
Formation of the Sulfanyl Acetyl Intermediate: This involves the reaction of the triazole derivative with thioacetic acid.
Coupling with Benzamide: The final step involves coupling the sulfanyl acetyl intermediate with benzamide under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the benzamide moiety, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles (e.g., amines, thiols) are used under conditions such as reflux or room temperature.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced triazole derivatives.
Substitution: Various substituted benzamide or triazole derivatives.
Scientific Research Applications
4-({[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antifungal, antibacterial, or anticancer agent due to the presence of the triazole ring, which is known for its biological activity.
Pharmaceuticals: The compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Mechanism of Action
The mechanism of action of 4-({[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and immune responses, depending on its specific targets.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
- 4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl sulfanyl acetyl amino benzamide
Uniqueness
4-({[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzamide is unique due to the combination of its structural features, which include the triazole ring, cyclohexyl group, and benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H22N6O2S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
4-[[2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C17H22N6O2S/c18-15(25)11-6-8-13(9-7-11)20-14(24)10-26-17-22-21-16(23(17)19)12-4-2-1-3-5-12/h6-9,12H,1-5,10,19H2,(H2,18,25)(H,20,24) |
InChI Key |
HDJWJEZNTNJMJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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